BPR1K653 is a novel compound classified as a pan-Aurora kinase inhibitor, primarily investigated for its potential in cancer therapy. Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers. BPR1K653 has shown promise in inhibiting the activity of Aurora-A and Aurora-B kinases, thus serving as a candidate for targeted cancer treatments. The compound's efficacy is particularly notable in overcoming resistance mechanisms associated with the multidrug resistance protein 1 (MDR1) in cancer cells .
The synthesis of BPR1K653 involves a multi-step chemical process that typically includes:
The specific synthetic route for BPR1K653 has not been disclosed in detail, but it generally involves standard organic chemistry techniques tailored to achieve high yield and purity. The synthesis may also involve the use of intermediates that have been previously characterized for their biological activity against kinases .
BPR1K653 is characterized by its unique molecular structure, which includes:
The molecular formula and weight of BPR1K653 have been established through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The compound's three-dimensional structure can be modeled using computational chemistry software to predict its interaction with target proteins .
BPR1K653 undergoes several key chemical reactions during its interaction with Aurora kinases:
The inhibition constants (IC50 values) for BPR1K653 against Aurora-A and Aurora-B kinases have been reported at approximately 124 nM and 45 nM, respectively. These values highlight its potent inhibitory effects compared to other kinases where IC50 values exceed 10 µM, demonstrating a high selectivity for its target .
BPR1K653 exerts its anti-cancer effects primarily through:
Studies have shown that treatment with BPR1K653 leads to decreased levels of cyclin B1 expression, further confirming its role in disrupting cell cycle regulation .
BPR1K653 exhibits characteristics typical of small molecule inhibitors:
Key chemical properties include:
Relevant data from studies indicate that BPR1K653 maintains stability under physiological conditions while exhibiting selective reactivity with its target kinases .
BPR1K653 holds significant potential in scientific research, particularly in oncology:
Ongoing research aims to further elucidate the therapeutic efficacy of BPR1K653 in various cancer models, potentially leading to clinical applications in treating resistant tumors .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2